molecular formula C8H7NO2 B15304269 1H-pyrano[4,3-c]pyridin-4-one

1H-pyrano[4,3-c]pyridin-4-one

Cat. No.: B15304269
M. Wt: 149.15 g/mol
InChI Key: CXNHBUYPCMUTSF-UHFFFAOYSA-N
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Description

1H-pyrano[4,3-c]pyridin-4-one is a heterocyclic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . This fused pyranopyridine scaffold is of significant interest in medicinal and synthetic chemistry due to its structural similarity to privileged pharmacophores. It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. Researchers utilize this core structure to explore novel bioactive compounds, leveraging its defined heterocyclic framework. The compound is characterized by its specific SMILES notation, O=C1COCC2=C1C=NC=C2, which confirms the bicyclic system integrating a pyridine and a pyranone ring . Predicted physicochemical properties, such as a boiling point of 298°C and a density of 1.334 g/cm³ for a closely related analogue, provide valuable preliminary data for researchers planning experimental procedures . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handling should adhere to safe laboratory practices, and the product typically requires cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

1H-pyrano[4,3-c]pyridin-4-one

InChI

InChI=1S/C8H7NO2/c10-8-5-11-4-6-1-2-9-3-7(6)8/h1-3H,4-5H2

InChI Key

CXNHBUYPCMUTSF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=NC=C2)C(=O)CO1

Origin of Product

United States

Synthetic Methodologies for 1h Pyrano 4,3 C Pyridin 4 One and Its Derivatives

Classical Approaches to the 1H-Pyrano[4,3-c]pyridin-4-one Nucleus

Traditional methods for constructing the pyrano[4,3-c]pyridine framework have historically relied on linear, multi-step sequences and cyclization reactions of pre-functionalized precursors.

Annulation and Cyclization Reactions for Pyrano[4,3-c]pyridine Ring Formation

Annulation and cyclization reactions represent a more convergent approach to the pyrano[4,3-c]pyridine skeleton. These methods often involve the reaction of a pre-formed pyridine (B92270) or pyran derivative with a suitable partner to construct the second ring in a single step. For example, the reaction of an appropriately substituted 4-hydroxypyridin-2(1H)-one with a β-ketoester or a related three-carbon synthon can lead to the formation of the pyranone ring fused to the pyridine core. The success of these reactions is often dependent on the careful choice of starting materials and reaction conditions to control regioselectivity. The ring-opening of strained small rings, such as aminocyclopropanes and cyclobutanes, followed by cyclization and annulation has also emerged as a powerful strategy for constructing nitrogen-containing heterocyclic systems. rsc.org

Modern Synthetic Strategies for this compound Scaffold Construction

Contemporary synthetic chemistry has seen a shift towards more efficient and environmentally benign methods. One-pot reactions, multi-component reactions (MCRs), and catalytic approaches are at the forefront of modern strategies for synthesizing complex heterocyclic scaffolds like this compound.

One-Pot and Multi-Component Reactions (MCRs) for Pyrano[4,3-c]pyridine Assembly

One-pot and multi-component reactions (MCRs) have revolutionized the synthesis of complex molecules by combining multiple reaction steps into a single operation without the isolation of intermediates. acsgcipr.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. acsgcipr.org

A prominent example of an MCR for the synthesis of related pyran-fused systems involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 4-hydroxy-2-pyridone derivative. researchgate.net This three-component condensation can proceed via a domino Knoevenagel condensation/Michael addition/cyclization sequence to afford the desired pyrano[4,3-c]pyridine scaffold in a single step. The versatility of MCRs allows for the generation of a diverse library of derivatives by simply varying the starting components. For instance, the one-pot, four-component reaction of phenylhydrazine, ethyl acetoacetate, malononitrile, and aromatic aldehydes is a common method for synthesizing pyrano[2,3-c]pyrazoles, a related heterocyclic system. growingscience.combeilstein-journals.org

Table 1: Examples of Multi-Component Reactions for the Synthesis of Pyrano-Fused Heterocycles

Starting Materials Catalyst/Conditions Product Type Yield (%) Reference
Aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenamine Ammonium acetate, Ethanol, Microwave irradiation Pyrano[4,3-b]pyran-5-one derivatives High arkat-usa.org
p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives Microwave irradiation or Conventional heating 3-Pyridine derivatives - nih.gov
Aldehyde, Malononitrile, 4-Hydroxyquinolin-2(1H)-one or 4-Hydroxy-6-methylpyridin-2(1H)-one Ionic liquid Pyrano[3,2-c]pyridone and Pyrano[3,2-c]quinoline derivatives - researchgate.net
Phenylhydrazine, Ethyl acetoacetate, Malononitrile, Aromatic aldehydes Poly(4-vinylpyridine) Pyrano[2,3-c]pyrazoles High growingscience.com
1,3-Dimethyl barbituric acid, Aromatic aldehyde, Ethyl vinyl ether/2,3-dihydrofuran Indium(III) chloride or Water Pyrano[2,3-d]pyrimidines and Furopyrano[2,3-d]pyrimidines 80-99% (with catalyst), 65-70% (in water) beilstein-journals.org

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and higher yields. Various catalysts, including metal-based, organocatalysts, and nanocatalysts, have been employed for the synthesis of pyrano[4,3-c]pyridines and related structures.

For instance, Lewis acids like indium(III) chloride have been shown to effectively catalyze the multi-component domino Knoevenagel/hetero-Diels-Alder reaction to produce novel pyrano[2,3-d]pyrimidines in excellent yields. beilstein-journals.org Heteropolyacids such as H14[NaP5W29MoO110] and H3PMo12O40 have also been utilized as efficient catalysts in the synthesis of related heterocyclic systems. capes.gov.br Furthermore, nanocatalysts, such as Fe3O4–GO–NH2, have been developed for the synthesis of pyrano[3,2-c]pyridine derivatives, highlighting the growing importance of nanotechnology in catalysis. researchgate.net The use of poly(4-vinylpyridine) as a heterogeneous and recyclable basic catalyst has also been reported for the synthesis of pyran derivatives. growingscience.com

Table 2: Catalysts Used in the Synthesis of Pyrano-Fused Systems

Catalyst Reaction Type Product Key Advantages Reference
Ammonium acetate Three-component domino cyclisation Pyrano[4,3-b]pyran-5-one derivatives Higher yield, shorter reaction time arkat-usa.org
Ionic Liquid Multi-component reaction Pyrano[3,2-c]pyridone and Pyrano[3,2-c]quinoline derivatives Efficient, no extra activation energy needed researchgate.net
Fe3O4–GO–NH2 nanocatalyst - Pyrano[3,2-c]pyridine derivatives - researchgate.net
Heteropolyacids Reaction of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones High yields capes.gov.br
Poly(4-vinylpyridine) One-pot four-component reaction Pyrano[2,3-c]pyrazoles Green, efficient, commercially available, recyclable growingscience.com
Indium(III) chloride Multi-component domino Knoevenagel/hetero-Diels-Alder reaction Pyrano[2,3-d]pyrimidines and Furopyrano[2,3-d]pyrimidines Excellent yields, mild conditions, high selectivity beilstein-journals.org
Neodymium(III) oxide (Nd2O3) One-pot synthesis 4H-pyran derivatives Reusable, minimal loss in activity mjbas.com

Green Chemistry Approaches to Pyrano[4,3-c]pyridine Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. jmaterenvironsci.com For the synthesis of pyrano[4,3-c]pyridines and their analogues, this has led to the development of solvent-free reactions, the use of water as a solvent, and the application of microwave irradiation and ultrasonic radiation. acsgcipr.orgnih.govnih.gov

Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the multi-component synthesis of pyrano[4,3-b]pyran-5-one derivatives. arkat-usa.org The use of water as a solvent is another key green chemistry approach, as demonstrated in the catalyst-free synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasonic irradiation. nih.gov Furthermore, the development of catalyst-free domino reactions in water for the synthesis of pyrano[4,3-b]pyrrol-4(1H)-one derivatives showcases a highly environmentally benign strategy. researchgate.net These green methods not only offer environmental benefits but can also lead to more cost-effective and scalable synthetic processes. acsgcipr.org

Microwave-Assisted and Ultrasonic Irradiation Techniques in Scaffold Elaboration

Modern synthetic chemistry has increasingly adopted microwave-assisted and ultrasonic irradiation techniques to enhance reaction efficiency, reduce times, and improve yields. These methods have proven valuable in the construction of various heterocyclic systems, including the pyranopyridine core.

Microwave-Assisted Synthesis:

Microwave irradiation offers rapid and uniform heating, which can dramatically accelerate reaction rates. organic-chemistry.org In pyridine synthesis, such as the one-pot Bohlmann-Rahtz procedure, microwave heating at elevated temperatures (e.g., 170°C) can condense a two-step process (Michael addition followed by cyclodehydration) into a single, swift operation, often completed in 10-20 minutes. organic-chemistry.orgresearchgate.net This approach not only shortens reaction times from hours or days to minutes but also frequently results in superior yields compared to conventional heating methods. organic-chemistry.org The use of polar solvents like DMSO or solvent-free conditions further aligns this methodology with the principles of green chemistry. organic-chemistry.org While specific examples for the this compound scaffold are not extensively documented, the successful application of microwave assistance in synthesizing related structures like pyrano[2,3-d]pyrimidines and other polysubstituted pyridines suggests its high potential for the efficient elaboration of the this compound framework. organic-chemistry.orgthieme-connect.de

Ultrasonic Irradiation:

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction medium. This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. One-pot, multi-component reactions, which are highly efficient for building complex molecules, benefit significantly from ultrasound. For instance, the synthesis of pyridin-2(1H)-one derivatives has been achieved in excellent yields (up to 93%) and short reaction times (30 minutes) under ultrasonic conditions, a significant improvement over silent reactions which show only trace product formation after 10 hours. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various pyrano-fused heterocycles, demonstrating advantages such as mild reaction conditions, excellent yields, and simple workup procedures. researchgate.net

TechniqueTypical AdvantagesRelevant Examples (Related Scaffolds)
Microwave-Assisted Reduced reaction times (minutes vs. hours), higher yields, solvent-free options. organic-chemistry.orgOne-pot Bohlmann-Rahtz pyridine synthesis, pyrano[2,3-d]pyrimidines. organic-chemistry.orgthieme-connect.de
Ultrasonic Irradiation Shorter reaction times, excellent yields, simple workup, mild conditions. researchgate.netnih.govFour-component synthesis of pyridin-2(1H)-one derivatives. researchgate.netnih.gov

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of pyranopyridines is often complicated by issues of regioselectivity, where multiple isomers can be formed from a single set of precursors. The specific arrangement of the pyran and pyridine rings in the this compound isomer presents a significant synthetic challenge, requiring precise control over bond formation.

Regioselectivity:

Studies on the synthesis of the isomeric pyrano[3,4-c]pyridines highlight the challenges in controlling the reaction's regiochemical outcome. The acylation of precursor enamines and the subsequent cyclization of the resulting β-diketones are often not regioselective, leading to mixtures of isomeric pyranopyridines. researchgate.netbohrium.com For example, starting from 2,2-dimethyltetrahydro-4H-pyran-4-one, acylation can occur at both the C-3 and C-5 positions, and subsequent condensation with a nitrogen source can yield a mix of pyrano[3,4-c]pyridines and pyrano[4,3-b]pyridines. researchgate.netbohrium.com

The choice of substituents on the precursors can influence the isomeric ratio, but often does not lead to a single product. researchgate.net Complete regiocontrol is a significant advantage of certain synthetic methods, such as the microwave-assisted Bohlmann-Rahtz synthesis, which is reported to produce a single regioisomer. organic-chemistry.orgresearchgate.net The design of precursors with specific directing groups is a key strategy to achieve the desired regioselectivity for the [4,3-c] scaffold. For instance, in pyridyne chemistry, the placement of electron-withdrawing substituents can distort the aryne intermediate, directing nucleophilic attack to a specific carbon and thus controlling the final substitution pattern of the pyridine ring. nih.gov

Stereoselectivity:

When chiral centers are present in the precursors or created during the synthesis, controlling the stereochemistry becomes crucial. In the synthesis of related heterocyclic systems like tetrahydro-1H-pyrazolo[4,3-c]pyridines, intramolecular cycloadditions have been observed to produce an equal mixture of diastereomers, indicating a lack of stereocontrol under the reported conditions. nih.gov Achieving stereoselectivity often requires the use of chiral catalysts or auxiliaries, or employing stereospecific reactions. While specific studies on the stereoselective synthesis of this compound are scarce, principles from asymmetric synthesis would be applicable, particularly in derivatization strategies involving the introduction of new stereocenters.

Precursor Compounds and Key Synthetic Intermediates in Pyrano[4,3-c]pyridine Chemistry

The construction of the this compound core relies on the selection of appropriate precursor compounds that can be assembled into the bicyclic system. Key synthetic intermediates are the molecular building blocks that pave the way for the final ring-closing reactions.

Common precursors for pyridinone and pyranone rings, which are the constituent parts of the target molecule, include a variety of acyclic and heterocyclic compounds. For the synthesis of related pyrano[3,4-c]pyridines, key precursors include tetrahydropyran-4-one derivatives , which are first converted into enamines or β-diketones . researchgate.netbohrium.com These intermediates then undergo condensation with a suitable nitrogen-containing reagent, such as 2-cyanoacetamide , to form the pyridine ring. researchgate.netbohrium.com

For the de novo synthesis of the pyridinone ring, common starting materials include 1,3-dicarbonyl compounds like dimethyl 3-oxopentanedioate or ethyl 3-oxoglutarate . frontiersin.org These can be condensed with amines and other reagents to build the heterocyclic core. frontiersin.org The Bohlmann-Rahtz synthesis provides another route, utilizing ethyl β-aminocrotonate and ethynyl ketones as key precursors. organic-chemistry.orgresearchgate.net More advanced strategies may employ reactive intermediates like 1,4-oxazin-2-ones , which can undergo cycloaddition/cycloreversion reactions to form highly substituted pyridines. nih.gov

The table below summarizes some of the key precursors and intermediates used in the synthesis of related pyranopyridine and pyridinone structures, which are instructive for the synthesis of the this compound scaffold.

Precursor/IntermediateRole in SynthesisResulting Scaffold (Examples)
Tetrahydropyran-4-oneForms the pyran ring backbone. researchgate.netbohrium.comPyrano[3,4-c]pyridines
Enamines / β-DiketonesKey intermediates that react with a nitrogen source to form the pyridine ring. researchgate.netbohrium.comPyrano[3,4-c]pyridines
2-CyanoacetamideProvides the nitrogen atom and part of the carbon backbone for the pyridine ring. researchgate.netbohrium.comPyrano[3,4-c]pyridines
Dimethyl 3-oxopentanedioateAcyclic precursor for one-pot synthesis of the pyridinone ring. frontiersin.org2-(1H)-Pyridinones
Ethyl β-aminocrotonateEnamine component in the Bohlmann-Rahtz synthesis. organic-chemistry.orgresearchgate.netTrisubstituted Pyridines
Ethynyl KetonesDienophile component in the Bohlmann-Rahtz synthesis. organic-chemistry.orgresearchgate.netTrisubstituted Pyridines
1,4-Oxazin-2-onesReactive intermediates for cycloaddition/cycloreversion routes. nih.govPolysubstituted Pyridines
2-Chloro-3-nitropyridinesPrecursors for fused pyridine systems. nih.govPyrazolo[4,3-b]pyridines

Derivatization and Functionalization Strategies for this compound Analogues

Once the core this compound scaffold is synthesized, its properties can be modified through various derivatization and functionalization reactions. These strategies are essential for developing analogues with tailored characteristics.

C-H Functionalization:

Direct C-H functionalization is a powerful tool for modifying heterocyclic rings without the need for pre-installed functional groups. For pyridines, methods have been developed for selective functionalization at various positions. Overcoming the directing effect of the nitrogen atom to achieve functionalization at the C-4 position is a notable challenge, but protocols using specific reagents like n-butylsodium have been developed to achieve this. nih.gov Such methods could potentially be adapted for the C-4 position of the pyridine ring within the pyranopyridine system.

Cross-Coupling Reactions:

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for the derivatization of heterocyclic compounds. If a halogen atom or another suitable leaving group is incorporated into the this compound scaffold during its synthesis, it can serve as a handle for a variety of coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, typically for introducing aryl or heteroaryl groups. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups. nih.gov

Heck Coupling: Reaction with alkenes. researchgate.net

Stille Coupling: Reaction with organostannanes. researchgate.net

These reactions have been successfully applied to functionalize related pyranone and pyrazolopyridine cores, demonstrating their utility in creating diverse libraries of analogues. researchgate.netnih.gov For example, the C-8 position of a pyrano[4,3-b]pyran-5(4H)-one framework has been functionalized using various palladium-mediated C-C bond-forming reactions. nih.gov

Modification of Existing Functional Groups:

Functional groups present on the synthesized core can be further manipulated. For instance, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other derivatives. researchgate.net Hydroxyl groups can be alkylated or acylated, and amino groups can be transformed into a wide array of other functionalities. These transformations allow for the fine-tuning of the molecule's properties.

The table below lists some common derivatization strategies applicable to the this compound system.

StrategyReaction TypePotential Modifications
C-H FunctionalizationDirect Alkylation/ArylationIntroduction of alkyl and aryl groups at specific C-H bonds. nih.govrsc.org
Cross-CouplingSuzuki-MiyauraAryl, heteroaryl groups. researchgate.net
Cross-CouplingSonogashiraAlkynyl groups. nih.gov
Cross-CouplingHeck, StilleAlkenyl, various organic groups. researchgate.net
Functional Group InterconversionHydrolysis, AmidationConversion of esters to acids and amides. researchgate.net

Reactivity and Transformations of 1h Pyrano 4,3 C Pyridin 4 One

Electrophilic and Nucleophilic Reactions of the 1H-Pyrano[4,3-c]pyridin-4-one System

The reactivity of the this compound core is dictated by the electronic nature of its constituent rings. The pyridine (B92270) ring, being electron-deficient, is generally susceptible to nucleophilic attack, while the pyranone ring can react with both electrophiles and nucleophiles.

Electrophilic Substitution: Electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. quora.com When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quora.com The formation of pyridine N-oxides can activate the ring towards electrophilic substitution, primarily at the 4-position. quimicaorganica.org For the this compound system, electrophilic attack would be predicted to occur on the pyridine ring, though specific examples are not extensively documented in the reviewed literature.

Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). stackexchange.com This is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate formed during the reaction. stackexchange.com In the context of this compound, this suggests that nucleophilic attack would be favored at positions within the pyridine moiety. Recent studies have demonstrated methods for the C4-selective amination of pyridines via nucleophilic substitution of hydrogen, which could be applicable to this system. nih.gov

The pyran-4-one ring also exhibits reactivity towards nucleophiles. The carbonyl group at C-4 is a key site for nucleophilic addition. For instance, 4H-pyran-4-one derivatives undergo reactions with primary amines to form the corresponding pyridin-4-one derivatives. researchgate.net

Transformations of Functional Groups within this compound Derivatives

The functional groups attached to the this compound skeleton can undergo a variety of transformations, enabling the synthesis of a diverse range of derivatives. These transformations are crucial for modulating the biological and physicochemical properties of these compounds. frontiersin.org

For example, pyrano[3,2-c]pyridine derivatives can be degraded to ketones, which can then be condensed with hydroxylamine (B1172632) or phenylhydrazine. tandfonline.com The presence of a cyano group can facilitate intramolecular cyclization reactions, leading to the formation of fused pyrazolo[3,4-b]pyridine systems. nih.gov Furthermore, reactions with reagents like phenyl isothiocyanate can lead to the formation of more complex fused systems, such as pyrano[2,3-d:5,6-d']dipyrimidines. rsc.org

A summary of representative functional group transformations is provided in the table below:

Starting MaterialReagent(s)ProductReference
Pyrano[3,2-c]pyridine derivativesDegradationKetones tandfonline.com
3-Amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine precursor with a cyano groupAcetic acid3-Amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine nih.gov
Pyrano[2,3-d]pyrimidine-2,4-dione derivativePhenyl isothiocyanate3-phenyl-10-(thiophen-2-yl)-2-thioxo-2,3-dihydro-1H-pyrano[2,3-d:5,6-d']dipyrimidine-4,7,9(6H,8H,10H)-trione rsc.org

Ring-Opening and Ring-Closing Reactions of the Pyrano[4,3-c]pyridine Core

The pyrano[4,3-c]pyridine core can undergo both ring-opening and ring-closing reactions, which are powerful strategies for the synthesis of novel heterocyclic systems.

Ring-Opening Reactions: The pyranone ring of the this compound system can be susceptible to ring-opening under certain conditions. For instance, the reaction of the related pyrido[1,2-a]pyrimidin-4-one ring system has been shown to undergo ring opening upon hydrolysis, ammonolysis, and reaction with hydrazine. rsc.org Similarly, para-substituted pyridines can undergo sequential ring-opening and ring-closing reactions to yield meta-substituted anilines. researchgate.netnih.gov

Ring-Closing Reactions: Ring-closing reactions are fundamental to the synthesis of the pyrano[4,3-c]pyridine scaffold itself. These often involve the cyclization of appropriately substituted pyridine precursors. For example, 3-acylpyridine N-oxide tosylhydrazones can be cyclized to form pyrazolo[4,3-c]pyridines. nih.gov Another approach involves the hydrazine-mediated ring closure of brominated pyridine derivatives. smolecule.com

Rearrangement Reactions Involving the this compound Skeleton

Rearrangement reactions offer a pathway to structurally diverse molecules that may be difficult to access through other synthetic routes. In the context of the this compound skeleton, rearrangements can involve the migration of atoms or groups within the molecule, often leading to a change in the ring structure. wikipedia.org

While specific examples of rearrangements directly involving the this compound skeleton are not extensively detailed in the provided search results, related heterocyclic systems undergo well-known rearrangements. For instance, the Beckmann rearrangement converts an oxime to an amide, and the Hofmann rearrangement transforms a primary amide into an amine with one less carbon atom. byjus.com The Favorskii rearrangement involves the skeletal rearrangement of α-halogenated ketones. msu.edu It is plausible that derivatives of this compound could be designed to undergo such classical rearrangement reactions.

Formation of Fused Polyheterocyclic Systems Based on Pyrano[4,3-c]pyridine

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused polyheterocyclic systems. These intricate structures often exhibit enhanced biological activity and unique electronic properties. ias.ac.in

Several strategies have been developed to construct fused rings onto the pyrano[4,3-c]pyridine core. One common method involves the reaction of functionalized pyrano[4,3-c]pyridines with suitable reagents to induce cyclization. For example, 8-hydrazino derivatives of pyrano[3,4-c]pyridines have been used to synthesize pyrano[3,4-c] nih.govsmolecule.comresearchgate.nettriazolo[4,3-a]pyridines. researchgate.net Similarly, the reaction of nitrostilbenes with aromatic enols can lead to the formation of naphthodihydrofurans, which can then be further transformed into polycondensed O-heterocycles. nih.gov

The following table summarizes examples of fused polyheterocyclic systems derived from pyranopyridine precursors:

Pyrano-pyridine PrecursorReagent(s)Fused Polyheterocyclic SystemReference
8-Hydrazino derivatives of pyrano[3,4-c]pyridinesFormic acid, chloroacetic acid derivativesPyrano[3,4-c] nih.govsmolecule.comresearchgate.nettriazolo[4,3-a]pyridines researchgate.net
6-Aminopyrano[3,4-c]pyridine-2(1H)-thionesRecyclization of the pyridine ringDiamino substituted pyrano[3,4-c]pyridines researchgate.net
Nitrostilbenes (derived from ring-opening of 3-nitrobenzo[b]thiophene)Aromatic enolsNaphthodihydrofurans nih.gov

Theoretical and Computational Investigations of 1h Pyrano 4,3 C Pyridin 4 One

Tautomerism and Isomerism in the Pyrano[4,3-c]pyridine System

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key consideration for heterocyclic systems. For 1H-pyrano[4,3-c]pyridin-4-one, several potential tautomeric and isomeric forms can be envisaged. Prototropic tautomerism is a common phenomenon where isomers exist in dynamic equilibrium, with the barrier between them being small. beilstein-journals.org

The primary tautomeric equilibrium for the this compound scaffold involves the migration of the proton from the nitrogen atom (N-H) to the carbonyl oxygen, resulting in the aromatic 4-hydroxypyrano[4,3-c]pyridine form.

Amide Form: this compound

Iminol Form: 4-Hydroxypyrano[4,3-c]pyridine

The relative stability of these tautomers and the position of the equilibrium are influenced by factors such as the physical state (gas, solution, solid) and the solvent environment. beilstein-journals.org For instance, in aqueous solutions, zwitterionic forms might also contribute to the equilibrium. beilstein-journals.org Computational calculations can estimate the relative energies of these tautomers to predict the predominant form under specific conditions. Generally, for related pyridin-4-one systems, the keto (amide) form is significantly more stable than the enol (iminol) form.

Beyond tautomerism, the pyrano[4,3-c]pyridine core is one of several possible structural isomers based on the fusion of pyran and pyridine (B92270) rings. Other isomers include:

Pyrano[2,3-b]pyridine

Pyrano[3,2-c]pyridine

Pyrano[3,4-c]pyridine

Pyrano[4,3-b]pyridine

Each of these isomeric scaffolds possesses a unique electronic distribution and steric profile, leading to different chemical and biological properties.

Conformational Analysis of this compound Derivatives

The conformational flexibility of this compound derivatives primarily resides in the non-aromatic dihydropyranone ring. While the fused pyridine ring is planar, the saturated portion of the pyran ring can adopt several non-planar conformations. Theoretical studies on related dihydropyran rings, such as those in chromanes and pyranose sugars, show that these rings typically exist in half-chair, boat, or twist-boat conformations. researchgate.netnih.gov

For the this compound ring system, the dihydropyran ring is expected to adopt a conformation that minimizes steric strain. The most likely conformations would be a half-chair or a flattened boat. The presence of substituents on the pyran ring would significantly influence the conformational equilibrium. Large substituents will preferentially occupy pseudo-equatorial positions to reduce steric hindrance, particularly unfavorable 1,3-diaxial interactions.

The specific conformation can be characterized by torsion angles within the ring. researchgate.net For instance, in 2-substituted chromanes, the helicity of the dihydropyran ring is defined by the C8a-O1-C2-C3 torsion angle, which correlates with the stereochemistry at the C2 position. researchgate.net Similar principles apply to substituted this compound derivatives.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational landscape of these molecules. By performing a systematic conformational search or rotating flexible bonds, a potential energy surface can be generated to identify the most stable low-energy conformers. These calculations can reveal the energy barriers between different conformations and predict the most populated conformer in a given environment. beilstein-journals.org While specific conformational analyses of this compound derivatives are not widely reported in the literature, the principles established for other pyran-containing heterocycles provide a solid framework for such investigations.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, predicting reactivity, and guiding the synthesis of complex molecules like pyranopyridine derivatives. These computational methods allow for the exploration of reaction pathways, the characterization of transition states, and the calculation of activation energies, providing a level of detail that is often inaccessible through experimental means alone. researchgate.net

The application of DFT to the reactions of pyrano[4,3-c]pyridines can provide insights into:

Reactivity and Site Selectivity: By calculating properties like electrostatic potential maps, frontier molecular orbital (HOMO/LUMO) energies, and atomic charges, DFT can predict the most reactive sites for electrophilic or nucleophilic attack. For instance, this could determine whether a reaction occurs on the pyridine ring or the pyranone moiety.

Transition State Analysis: DFT is used to locate and characterize the geometry and energy of transition states (TS). The calculated activation energy (the energy difference between reactants and the TS) is a key indicator of the reaction rate. For example, in a multi-step synthesis, identifying the rate-determining step is crucial for optimizing reaction conditions. researchgate.net

Thermodynamic Feasibility: Calculations can determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction, indicating whether a reaction is exothermic/endothermic and spontaneous. This is vital for predicting product distributions in equilibrium-controlled reactions.

For example, in studying the synthesis of a complex pyranopyridine, DFT could be used to compare the energy barriers of competing reaction pathways, thereby predicting which product is kinetically favored. researchgate.net Similarly, for understanding the reactivity of the final scaffold, calculations can model its interaction with various reagents, such as in oxidation or reduction reactions. These theoretical predictions serve as a powerful complement to experimental work, reducing the need for extensive trial-and-error experimentation.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational tools in drug discovery for investigating how a ligand, such as a this compound derivative, might bind to a biological target, typically a protein or enzyme. These simulations predict the preferred binding orientation, conformation, and affinity of a molecule within the active site of a target, providing insights into the molecular basis of its biological activity.

Docking studies on various isomers and derivatives of pyranopyridines have been reported, targeting a range of enzymes and receptors implicated in different diseases. The general procedure involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank, PDB) and preparing the 3D structure of the ligand with correct stereochemistry and protonation state.

Docking Simulation: Using a docking algorithm to systematically explore possible binding poses of the ligand within the defined active site of the receptor.

Scoring and Analysis: Ranking the generated poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Studies on related pyranopyridine scaffolds have demonstrated their potential to interact with various important biological targets. For instance, docking studies on pyrano[3,2-c]pyridine derivatives identified potential binding modes within the active sites of EGFR and VEGFR-2, two key targets in cancer therapy. Similarly, derivatives of pyrano[3,4-c]pyridines have been docked into neurotropic targets to rationalize their observed anticonvulsant and anxiolytic activities. nih.gov

The table below summarizes findings from docking studies on related pyranopyridine systems, illustrating the types of interactions that could be expected for this compound analogues.

Scaffold Target Protein PDB Code Key Interactions Observed
Pyrano[3,2-c]pyridineEGFR1M17Hydrogen bonds, hydrophobic interactions
Pyrano[3,2-c]pyridineVEGFR-24ASDHydrogen bonds with key amino acid residues, π-π stacking
Pyrano[2,3-c]pyrazoleE. coli MurB-Hydrogen bonds, good binding energy scores
Pyrano[2,3-c]pyrazoleS. aureus DNA Gyrase B-High binding affinity compared to reference ligand
Pyrano[3,4-c]pyridineGABA-A Receptor-Interactions within the benzodiazepine (B76468) binding site nih.gov

These simulations are crucial for structure-based drug design, allowing for the rational modification of the pyrano[4,3-c]pyridine scaffold to enhance binding affinity and selectivity for a desired target.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Pyrano[4,3-c]pyridine Analogues

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to correlate the chemical structure of a series of compounds with their biological activity. These models are essential for understanding which molecular features are critical for activity and for designing new, more potent analogues.

QSAR modeling aims to create a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) of a set of molecules to their known biological activities (e.g., IC₅₀ values). For a series of pyrano[4,3-c]pyridine analogues, this would involve:

Data Set: Compiling a set of analogues with experimentally measured activities.

Descriptor Calculation: Calculating various descriptors for each molecule, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electronic fields).

Model Building: Using statistical methods like Partial Least Squares (PLS) to build a regression model.

Validation: Validating the model's predictive power using statistical metrics like the correlation coefficient (R²) and the cross-validation coefficient (Q²).

Pharmacophore modeling identifies the 3D arrangement of essential chemical features that a molecule must possess to bind to a specific target and elicit a biological response. A pharmacophore model typically consists of features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Groups (HY)

Positive/Negative Ionizable centers

For a series of active pyrano[4,3-c]pyridine analogues, a pharmacophore model could be generated to highlight the crucial features. For example, studies on pyrazolopyridine inhibitors of PDE4 identified a five-point pharmacophore with one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as being critical for activity. A similar model for pyrano[4,3-c]pyridine analogues would define the ideal spatial arrangement of the carbonyl oxygen (HBA), the pyridine nitrogen (HBA), the aromatic ring, and any substituents.

Both QSAR and pharmacophore models serve as powerful predictive tools. They can be used to screen virtual libraries for new potential hits or to guide the rational design of new pyrano[4,3-c]pyridine derivatives with improved activity and selectivity before committing to costly and time-consuming chemical synthesis.

Biological Activities and Mechanistic Insights of Pyrano 4,3 C Pyridine Scaffolds

Anti-infective Modalities and Mechanistic Elucidation

Derivatives of the pyranopyridine scaffold have demonstrated considerable potential in combating a range of infectious diseases through various mechanisms of action.

Antibacterial Activities, including Efflux Pump Inhibition

The rise of multidrug-resistant (MDR) Gram-negative bacteria is a critical public health challenge, largely driven by the overexpression of efflux pumps. nih.gov These pumps, particularly those of the Resistance-Nodulation-Division (RND) superfamily, actively expel antibiotics from the bacterial cell, rendering them ineffective. nih.gov Pyrano[4,3-c]pyridine and its isomers have emerged as a promising class of efflux pump inhibitors (EPIs), capable of restoring the efficacy of conventional antibiotics. nih.govnih.gov

A notable example is the pyranopyridine compound MBX2319, which potently inhibits the AcrAB-TolC efflux pump system in Escherichia coli. nih.gov This pump is a prototypical RND efflux system found across clinically relevant Gram-negative pathogens. nih.gov MBX2319 acts as a non-competitive inhibitor and has been shown to potentiate the activity of antibiotics such as ciprofloxacin, levofloxacin, and piperacillin. nih.gov Mechanistic studies revealed that MBX2319 increases the intracellular accumulation of fluorescent substrates without disrupting the proton motive force, which powers the pump. nih.gov This indicates a direct inhibition of the pump's function. The activity of MBX2319 highlights the potential of the pyranopyridine scaffold to combat MDR by disarming a key bacterial defense mechanism. nih.govnih.gov

Antimalarial Activities and Parasitic Target Modulation

Malaria, caused by Plasmodium parasites, remains a major global health issue, exacerbated by the parasite's growing resistance to existing drugs. researchgate.net Hybrid molecules incorporating pyranopyridine-related scaffolds have shown significant promise. Specifically, hybrid compounds combining a 4-aminoquinoline (B48711) moiety with a pyrano[2,3-c]pyrazole core have demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum. researchgate.net

Antifungal and Antiviral Properties

The pyranopyridine framework and its isosteres are also being investigated for their utility against fungal and viral pathogens.

In antifungal research, derivatives of pyrano[2,3-c]pyridine have shown effective growth inhibitory activity against pathogenic fungi, including Candida albicans. jchr.org Similarly, related pyrano[3,2-c]pyridine derivatives have been found to be active against various fungal strains. nih.gov The mechanism of action is still under investigation, but the broad applicability suggests these scaffolds could be a starting point for developing new classes of antifungal agents.

In the antiviral domain, pyranopyrazole derivatives, which are structurally related to pyranopyridines, have been identified as potent inhibitors of human coronavirus 229E (HCoV-229E). nih.gov These compounds were found to inhibit the main protease (Mpro) of the virus, a critical enzyme for viral replication. nih.gov Furthermore, other fused pyridine (B92270) systems like pyrrolo[3,4-c]pyridines have been reported to possess antiviral properties. nih.gov The ability of these scaffolds to inhibit essential viral enzymes like proteases and integrases makes them attractive candidates for the development of novel antiviral therapeutics. nih.govnih.gov

Anti-proliferative and Cytotoxic Mechanisms in Cellular Systems

The structural features of pyranopyridine-related scaffolds make them suitable for interacting with key targets in cell proliferation pathways, leading to their investigation as potential anticancer agents.

Kinase Inhibition and Related Signaling Pathway Modulation

Aberrant signaling through protein kinase pathways is a hallmark of many cancers. The pyrazolopyridine scaffold, an isomer of pyranopyridine, has proven to be a particularly effective template for designing kinase inhibitors. Derivatives such as 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas have been developed as highly potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK). researchgate.net ERK is a crucial node in the MAPK signaling pathway, which is frequently hyperactivated in cancers like melanoma. researchgate.net These inhibitors function by competing with ATP at the kinase's binding site, thereby blocking downstream signaling required for cell proliferation.

Another key family of cell cycle regulators, the Cyclin-Dependent Kinases (CDKs), has also been targeted by pyrazolopyridine derivatives. For example, 1H-Pyrazolo[3,4-b]pyridine compounds have been identified as potent inhibitors of CDK1 and CDK2. nih.gov By binding to the ATP pocket of these kinases, they prevent the phosphorylation of substrates necessary for cell cycle progression, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Topoisomerase and Integrase Inhibition

DNA topoisomerases are essential enzymes that manage DNA topology during replication and transcription, making them established targets for cancer chemotherapy. nih.gov Fused pyridine scaffolds, such as pyrazolo[4,3-f]quinolines, have been designed as inhibitors of both topoisomerase I and IIα. nih.gov These compounds exert their cytotoxic effects by stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and triggers cell death. Similarly, dihydroxylated 2,6-diphenyl-4-aryl pyridines have shown significant topoisomerase II inhibitory activity, correlating with their cytotoxicity against human cancer cell lines.

In a different context, the inhibition of integrase, an enzyme vital for the lifecycle of retroviruses like HIV, has been achieved with related scaffolds. The 3-hydroxy-pyran-4-one core, a key component of the 1H-pyrano[4,3-c]pyridin-4-one structure, is a known metal-chelating pharmacophore essential for inhibiting HIV integrase. researchgate.net This structural motif is present in several approved HIV integrase inhibitors. nih.gov This demonstrates that the pyranone portion of the scaffold is well-suited to disrupt the catalytic activity of metalloenzymes like integrases. nih.govresearchgate.net

Anti-inflammatory Pathways and Immunomodulatory Effects

Derivatives of pyridinone scaffolds have demonstrated significant anti-inflammatory and immunomodulatory properties through various mechanisms. Studies on related 3-hydroxy-pyridine-4-one derivatives indicate that their anti-inflammatory effects may stem from their iron-chelating properties. nih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent, and their activity can be modulated by compounds that sequester iron. nih.gov This mechanism suggests a potential pathway for pyrano[4,3-c]pyridine-based compounds.

Research into a novel pyridine derivative, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], revealed direct immunomodulatory effects. This compound was found to decrease the activity of both COX-1 and COX-2 by 18% and 19%, respectively. nih.gov Concurrently, it modulated cytokine expression by upregulating anti-inflammatory or regulatory cytokines like IL-4 and IL-10, alongside IL-6 and IL-12/23p40, while downregulating the pro-inflammatory cytokine INFγ. nih.gov

Furthermore, derivatives of the related 1H-pyrazolo[3,4-c]pyridin-7(6H)-one skeleton have been identified as soluble guanylyl cyclase (sGC) stimulators. nih.gov These compounds exhibit vasoprotective and anti-inflammatory activities, which are linked to their ability to enhance the cGMP-responsive phosphorylation of the protein VASP at Ser239, a key process in vascular homeostasis. nih.gov The anti-inflammatory activities of gentiopicroside (B1671439) derivatives, which contain a pyrano[3,4-c]pyran core, have also been linked to the inhibition of inflammatory mediators including TNF-α, PGE2, and IL-6 in lipopolysaccharide-stimulated macrophages. nih.gov

Scaffold/DerivativeObserved EffectPotential Mechanism of ActionReference
3-Hydroxy-pyridine-4-oneAnti-inflammatoryIron chelation, potentially inhibiting heme-dependent enzymes like COX and lipoxygenase. nih.gov
[2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine]ImmunomodulatoryDecreased COX-1/COX-2 activity; Upregulation of IL-4, IL-10, IL-6; Downregulation of INFγ. nih.gov
1H-Pyrazolo[3,4-c]pyridin-7(6H)-oneAnti-inflammatoryStimulation of soluble guanylyl cyclase (sGC). nih.gov
Gentiopicroside DerivativesAnti-inflammatoryInhibition of NO, TNF-α, PGE2, and IL-6 production. nih.gov

Neurotropic and Central Nervous System Activities: Mechanistic Perspectives

The pyrano[3,4-c]pyridine core, a close structural isomer of the pyrano[4,3-c]pyridine system, is present in a number of compounds with significant neurotropic activity. nih.govontosight.ai Synthetic derivatives of pyrazol-1-yl-substituted pyrano[3,4-c]pyridines have been shown to possess a wide spectrum of anticonvulsant properties in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (PTZ) seizure models. nih.gov Beyond anticonvulsant effects, these compounds also exhibit anxiolytic, antidepressant, and sedative activities, with some showing efficacy comparable to the commercial drug diazepam. nih.govnih.gov

Mechanistic insights from molecular docking studies suggest that these neurotropic effects are mediated through interactions with key central nervous system receptors. For instance, certain pyrano[3,4-c]pyridine derivatives have shown a strong binding affinity for the serotonin (B10506) transporter (SERT) and the 5HT_1A receptor. nih.gov Compound 4e, a derivative from this series, was identified as a potential inhibitor of SERT, while compound 3f demonstrated high affinity for the 5HT_1A receptor, suggesting these targets are at least partly responsible for the observed antidepressant and anxiolytic effects. nih.gov

ScaffoldObserved CNS ActivityPotential Molecular Target/MechanismReference
Pyrano[3,4-c]pyridineAnticonvulsant, Anxiolytic, Antidepressant, SedativeBinding to serotonin transporter (SERT) and 5HT_1A receptor. nih.govmdpi.com

Broad Spectrum Enzyme Inhibition and Receptor Binding Studies (General Mechanisms)

The pyranopyridine framework and its related heterocyclic systems are privileged scaffolds capable of interacting with a wide variety of enzymes and receptors through diverse binding modes. Their structural features, including the capacity for hydrogen bonding, make them suitable for targeting the ATP-binding sites of kinases. frontiersin.org

Derivatives of related scaffolds have been shown to inhibit a range of enzymes critical in cell signaling and disease progression:

Protein Kinases: 1H-Pyrazolo[3,4-b]pyridine derivatives are potent and selective inhibitors of cyclin-dependent kinases CDK1 and CDK2. nih.gov 1H-Pyrazolo[4,3-c]pyridin-6-yl]urea derivatives have been developed as highly potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK). nih.gov Other related scaffolds inhibit kinases such as FLT3, VEGFR2, and Fibroblast Growth Factor Receptors (FGFRs). nih.govrsc.org

DNA Repair Enzymes: Pyrano[2,3-d]pyrimidine-2,4-dione analogues have been designed as novel and potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. rsc.orgresearchgate.net

Protein-Protein Interactions: A pyrazolo[4,3-c]pyridine derivative was identified as the first inhibitor of the PEX14–PEX5 protein–protein interaction, which is essential for peroxisome biogenesis in trypanosomes. acs.org

Other Enzymes and Receptors: 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one derivatives act as stimulators of soluble guanylyl cyclase (sGC), an important receptor for nitric oxide. nih.gov

Target ClassSpecific TargetInhibitory ScaffoldReference
Protein KinasesCDK1/CDK21H-Pyrazolo[3,4-b]pyridine nih.gov
ERK1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea nih.gov
FLT3/VEGFR2Pyrazolo[3,4-d]pyrimidine nih.gov
DNA RepairPARP-1Pyrano[2,3-d]pyrimidine-2,4-dione rsc.orgresearchgate.net
Protein-Protein InteractionPEX14-PEX5Pyrazolo[4,3-c]pyridine acs.org
Signal TransductionsGC (Stimulator)1H-Pyrazolo[3,4-c]pyridin-7(6H)-one nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

The development of potent and selective agents based on the pyranopyridine scaffold relies heavily on understanding its structure-activity relationships (SAR). Systematic modification of the core and its substituents allows for the optimization of biological activity.

For pyrazolo[4,3-c]pyridine derivatives targeting the PEX14-PEX5 interaction, SAR studies revealed key structural requirements. acs.org The initial hit compound featured a phenyl residue that addressed a tryptophan pocket on the protein surface and an indole (B1671886) moiety that filled a phenylalanine hotspot. acs.org SAR exploration around this hit demonstrated that:

Removal of substituents at the N-1 position of the pyrazole (B372694) slightly decreased activity. acs.org

The introduction of a hydroxyethyl (B10761427) group did not improve activity over the parent compound. acs.org

Carboxylate derivatives proved to be inactive, indicating that modifications in the solvent-exposed region require careful consideration. acs.org

In the development of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea inhibitors of ERK, sequential SAR studies were crucial. nih.gov These efforts led to the identification of compounds with high potency, low molecular weight, and high ligand efficiency, culminating in a compound that exhibited strong tumor regression in a xenograft model. nih.gov Similarly, SAR analysis of pyrazolo[3,4-d]pyrimidine derivatives led to the discovery of a multikinase inhibitor with high potency against FLT3-driven leukemia cells. nih.gov

SAR Insights for Pyrazolo[4,3-c]pyridine Derivatives Targeting PEX14-PEX5 acs.org
Compound ModificationEffect on ActivityInference
Removal of N-1 substituentSlightly decreased potencyThe N-1 position is sensitive to modification but may not be critical for binding.
Addition of hydroxyethyl derivative at N-1No superior activitySimple alkyl extensions in this region do not enhance binding affinity.
Addition of carboxylate derivatives at N-1InactiveThe introduction of a charged group in the solvent-exposed region is detrimental to activity.

Scaffold Exploration for Lead Discovery and Chemical Biology Probes

The pyrano[4,3-c]pyridine scaffold and its isomers are valuable starting points for lead discovery and the development of chemical biology probes. researchgate.net Their synthetic tractability allows for the creation of diverse compound libraries to screen against various biological targets. frontiersin.orgnih.gov

A clear example of this approach is the synthesis of octahydropyrano[3,4-c]pyridine scaffolds for the generation of drug-like molecular libraries as part of the European Lead Factory initiative. nih.gov This demonstrates the value of the core structure as a template for exploring new chemical space in drug discovery.

Furthermore, de novo design efforts using related scaffolds have successfully identified novel lead series. The identification of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas as viable ERK inhibitors originated from such a design strategy, which built upon a known inhibitor by employing specific hydrogen bond interactions within the ERK binding pocket. nih.gov The design and synthesis of novel pyrano[2,3-d]pyrimidine-2,4-dione analogues as PARP-1 inhibitors also exemplifies a targeted lead discovery campaign based on the characteristics of the enzyme's catalytic domain. rsc.orgresearchgate.net These examples underscore the power of the pyranopyridine core and its related structures as foundational scaffolds for identifying and optimizing novel, biologically active compounds.

Applications of 1h Pyrano 4,3 C Pyridin 4 One Beyond Biological Systems

Role in Organic Synthesis and Heterocyclic Building Blocks

The 1H-pyrano[4,3-c]pyridin-4-one core is a prime example of a heterocyclic building block, a class of compounds that serve as foundational skeletons for the construction of more complex molecules. The reactivity of the pyranone ring, particularly its susceptibility to ring-opening and rearrangement reactions, allows for its transformation into a variety of other cyclic and acyclic structures. acs.org Synthetic chemists can exploit the inherent functionalities of this scaffold to design and execute efficient synthetic routes towards novel compounds.

The general synthetic utility of pyridinone-containing structures is well-established, with numerous methods available for their preparation and subsequent modification. frontiersin.org These strategies often involve condensation reactions and cyclization processes. frontiersin.org For instance, catalyst-free domino procedures have been successfully employed for the rapid synthesis of structurally related pyrano[4,3-b]pyrrol-4(1H)-one derivatives in environmentally benign solvents like water. researchgate.net Such methodologies highlight the potential for developing green and efficient syntheses of this compound and its derivatives.

The pyranone moiety can be a precursor to other heterocyclic systems through various chemical transformations. The pyridine (B92270) ring, on the other hand, offers sites for functionalization, such as at the nitrogen atom or the carbon atoms of the ring, which can be used to tune the electronic properties and reactivity of the entire molecule. The development of synthetic methods for pyridines and related compounds is an active area of research, providing a wide array of tools for the derivatization of the this compound scaffold. organic-chemistry.org

Potential in Materials Science and Photophysical Applications (e.g., Dyes)

Fused heterocyclic systems containing pyranone rings have shown considerable promise in the field of materials science, particularly as fluorescent dyes and components of organic light-emitting diodes (OLEDs). While specific studies on the photophysical properties of this compound are limited, the characteristics of analogous compounds suggest its potential in this area.

For example, various pyranoindole congeners, which also feature a fused pyran ring system, exhibit interesting photophysical properties, including significant Stokes shifts and quantum yields that can be tuned by structural modifications. nih.gov These properties are highly desirable for applications in optoelectronics and as fluorescent probes. nih.gov Similarly, derivatives of 2H-pyrano[3,2-c]chromene-2,5-diones have been investigated for their thermal stability and their ability to emit blue or green light, making them potential candidates for OLED applications. researchgate.net

The photophysical properties of such compounds are often influenced by intramolecular charge transfer (ICT) characteristics, which can be modulated by the introduction of electron-donating or electron-withdrawing groups. nih.gov The presence of the pyridine ring in this compound offers a handle for such modifications, allowing for the fine-tuning of its absorption and emission spectra.

Table 1: Photophysical Properties of Analogous Pyrano-Fused Heterocycles

Compound ClassAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)Stokes Shift (cm⁻¹)Reference
Pyrano[2,3-g]indole~380-420~500up to 58~167-209 nm nih.gov
Pyrano[2,3-e]indole~474-522-up to 7>12,000 nih.gov
2H-Pyrano[3,2-c]chromene-2,5-diones-Blue to Green Emission-- researchgate.net

This table presents data for analogous compound classes to illustrate the potential photophysical properties of pyranone-fused systems. Specific data for this compound is not currently available.

Agrochemical Research and Development

The pyridine ring is a common structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. This prevalence is due to the ability of the pyridine nucleus to interact with various biological targets in pests and weeds. While direct research on the agrochemical applications of this compound is not extensively documented, its structural similarity to known agrochemically active compounds suggests its potential as a scaffold for the discovery of new crop protection agents.

For instance, certain pyridino-[4,3d]pyramine derivatives have been patented for their herbicidal and antibacterial activity. nih.gov The exploration of novel heterocyclic systems containing the pyridine moiety remains a key strategy in the search for new and effective agrochemicals. The unique combination of the pyranone and pyridine rings in this compound could lead to compounds with novel modes of action or improved properties compared to existing agrochemicals.

Catalysis and Ligand Design

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic opens up the possibility of using this compound or its derivatives as ligands in coordination chemistry and catalysis. Pyridine-containing ligands are ubiquitous in transition metal catalysis, where they play a crucial role in stabilizing the metal center and influencing the outcome of the catalytic reaction.

For example, palladium catalysts bearing pyridine-type ligands have been developed for a variety of cross-coupling reactions. nih.gov The specific steric and electronic environment provided by the this compound scaffold could lead to catalysts with unique reactivity or selectivity. The design of new ligands is a continuous effort in the field of catalysis, and heterocyclic compounds like this compound represent a promising, yet underexplored, class of potential ligands.

Conclusion and Outlook in 1h Pyrano 4,3 C Pyridin 4 One Research

Summary of Key Advancements in Pyrano[4,3-c]pyridine Chemistry

Research into pyranopyridine systems has led to significant methodological advancements, enhancing the efficiency, diversity, and environmental friendliness of their synthesis.

Evolution of Synthetic Methodologies: The synthesis of the pyranopyridine framework has evolved from traditional cyclization strategies, which often relied on harsh conditions and halogenated precursors, to more sophisticated methods. smolecule.com Key advancements include the development of transition metal-catalyzed cross-coupling reactions, which allow for precise functionalization of the heterocyclic core. smolecule.com Furthermore, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool, enabling the construction of complex pyranopyridine derivatives from simple starting materials in a single step, which improves atom economy and reduces waste. rsc.orgresearchgate.net

Emergence of Green Chemistry Approaches: A significant trend is the integration of green chemistry principles into synthetic protocols. This includes the use of energy-efficient techniques like microwave and ultrasound-assisted synthesis, which can accelerate reaction rates and improve yields. smolecule.comrsc.org Researchers are increasingly employing environmentally benign solvents, with a particular focus on water and ethanol, to replace more toxic alternatives. smolecule.comrsc.org Solvent-free reaction conditions are also being explored to further minimize environmental impact. rsc.org

Novel Catalytic Systems: The development and application of novel catalysts have been pivotal. Organocatalysis, for instance, has been successfully used to generate hybrid compounds of 4H-pyrans and 1,4-dihydropyridines. researchgate.net In addition, advanced catalytic systems such as reusable silica (B1680970) nanoparticles and magnetically separable nanocatalysts have been developed for the synthesis of pyranopyridine derivatives, offering advantages like high efficiency and easy catalyst recovery. researchgate.net

Table 1: Advancements in the Synthesis of Pyranopyridine Derivatives

Advancement CategorySpecific Method/CatalystKey Advantages
Synthetic Strategy One-Pot, Three-Component ReactionsStep and atom economy, operational simplicity, reduced waste. researchgate.netresearchgate.net
Catalysis Transition Metal Catalysis (e.g., Palladium)Facilitates specific C-C and C-N bond formations. smolecule.com
Organocatalysis (e.g., L-proline)Metal-free, environmentally friendly, broad functional group tolerance. researchgate.net
Nanocatalysis (e.g., functionalized γ-Fe2O3)High efficiency, excellent yields, catalyst recyclability. researchgate.net
Green Chemistry Ultrasound-Assisted ReactionsFaster kinetics, lower reaction temperatures, energy efficiency. smolecule.com
Use of Aqueous MediaEnvironmentally benign, safe, and cost-effective. rsc.orgresearchgate.net

Challenges and Limitations in Current Research on the 1H-Pyrano[4,3-c]pyridin-4-one Scaffold

Despite the progress, several challenges persist in the study and application of this compound and its isomers.

Regioselectivity Control: A significant hurdle in the synthesis of substituted pyranopyridines is controlling the regioselectivity. In multicomponent reactions involving unsymmetrical starting materials, the formation of multiple regioisomers is possible, which can complicate purification and lower the yield of the desired product. nih.gov For example, the reaction of 5-aminopyrazoles with nonsymmetrical 1,3-dicarbonyl compounds can lead to two different isomers depending on which carbonyl group reacts first. nih.gov

Scalability and Reaction Conditions: While many novel synthetic methods are effective on a laboratory scale, their scalability for large-scale production can be a limitation. smolecule.com Traditional methods often require harsh conditions, such as high temperatures or the use of strong acids or bases, which are not ideal for industrial applications. smolecule.com Even modern catalytic systems may face challenges related to cost, stability, and efficiency on a larger scale.

Limited Substrate Scope: Some of the reported synthetic protocols are limited by their substrate scope. For instance, certain reactions that work well with aromatic aldehydes may fail or give low yields with aliphatic aldehydes. researchgate.net Expanding the applicability of these methods to a wider range of starting materials is crucial for generating greater molecular diversity for biological screening.

Comprehensive Biological Evaluation: While numerous pyranopyridine derivatives have been synthesized, a comprehensive understanding of their structure-activity relationships (SARs) is often lacking. nih.govfrontiersin.org Many studies report initial biological screening, but in-depth mechanistic studies to identify the specific molecular targets and pathways are less common. This gap hinders the rational design of more potent and selective drug candidates. researchgate.net

Emerging Trends and Future Research Directions

The field of pyranopyridine chemistry is continuously evolving, with several exciting trends shaping its future trajectory.

Domino and Cascade Reactions: There is a growing interest in the design of domino and cascade reactions, where multiple bond-forming events occur in a single, uninterrupted sequence. researchgate.net These processes offer exceptional efficiency and complexity generation from simple precursors. Catalyst-free domino reactions in green solvents like water are particularly promising for the sustainable synthesis of pyrano[4,3-b]pyrrol-4(1H)-one derivatives. researchgate.net

Photoredox and Electrochemical Catalysis: Visible-light-mediated reactions and electrochemical synthesis are emerging as powerful and green alternatives to traditional methods. acs.org These techniques allow for the activation of molecules under exceptionally mild conditions and can enable novel transformations. The application of these methods to the synthesis of the this compound core could unlock new synthetic pathways and molecular scaffolds.

Development of Hybrid Molecules: A prominent trend is the synthesis of hybrid molecules that combine the pyranopyridine scaffold with other pharmacophores. researchgate.net This strategy aims to create dual-acting or multi-target agents with improved therapeutic profiles. For example, hybrid compounds combining pyran and dihydropyridine (B1217469) moieties have been explored for their cytotoxic potential. researchgate.net

Computational and In Silico Studies: The integration of computational chemistry and in silico screening is expected to play a larger role in future research. These tools can help predict the biological activity of novel compounds, elucidate reaction mechanisms, and guide the rational design of new derivatives with desired properties, thereby accelerating the drug discovery process.

Potential for Novel Applications and Interdisciplinary Studies of this compound

The unique structural features of the this compound scaffold and its relatives make them attractive candidates for a wide range of applications, necessitating interdisciplinary collaboration.

Medicinal Chemistry: The pyridinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govfrontiersin.org Fused pyranopyridine systems have shown promise as antimicrobial agents against various bacterial and fungal strains. researchgate.netekb.egekb.eg There is also significant potential in developing derivatives as kinase inhibitors for cancer therapy or as agents targeting neurodegenerative diseases like Alzheimer's. frontiersin.org For instance, certain pyridinone derivatives have been investigated as anti-HIV-1 agents and as chelators for the treatment of iron overload. nih.govnih.gov

Materials Science and Chemical Biology: Beyond medicine, pyranopyridine derivatives could find applications in materials science. The pyridinone moiety is known to be a part of fluorescent molecules. nih.govfrontiersin.org This suggests that functionalized 1H-pyrano[4,3-c]pyridin-4-ones could be developed as fluorescent probes for bioimaging or as sensors for specific metal ions or biomolecules.

Need for Interdisciplinary Collaboration: Realizing the full potential of these compounds will require extensive collaboration between synthetic organic chemists, pharmacologists, toxicologists, biochemists, and materials scientists. Synthetic chemists can create libraries of diverse compounds, which can then be evaluated by biologists to identify lead candidates. Further mechanistic studies by biochemists and pharmacologists can elucidate their mode of action, guiding further optimization. This synergistic approach is essential for translating basic research findings into tangible applications.

Table 2: Reported Biological Activities of Related Pyranopyridine Scaffolds

Scaffold TypeBiological ActivityTarget/Organism
Pyrano[2,3-b]pyridinesAntimicrobialStaphylococcus aureus, Aspergillus fumigatus, Candida albicans. ekb.egekb.eg
AntioxidantDPPH free-radical scavenging. researchgate.net
Pyrano[4,3-d]thieno[2,3-b]pyridinesAntimicrobialGram-positive and gram-negative bacilli (potential DnaG inhibitors). researchgate.net
7-Hydroxy-pyrrolo[3,4-c]pyridinesAnti-HIV-1Inhibition of HIV-1 replication. nih.gov
3-Hydroxy-4-pyridinonesAntibacterialIron chelation in bacteria. nih.govfrontiersin.org
Pyrano[4,3-b]pyrrol-4(1H)-onesAnti-inflammatoryInhibition of NF-κB activation. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-pyrano[4,3-c]pyridin-4-one and its derivatives?

  • Methodological Answer : The core structure is typically synthesized via cyclocondensation of β-ketoesters with aminopyridine derivatives under acidic conditions. For example, intermediates like tetrahydroisoxazolopyridinones are generated using nitrile oxide dipolar cycloadditions, followed by dehydrogenation with agents like DDQ (dichlorodicyanobenzoquinone) . Key steps include halogenation (e.g., N-chlorination with NCS) and elimination reactions to introduce unsaturation .
  • Data Note : Yields for dehydrogenation steps vary (e.g., 40–70%) depending on the solvent and catalyst system .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Methodological Answer : NMR spectroscopy (¹H and ¹³C) is critical for verifying regiochemistry and tautomeric forms. For instance, the pyranone carbonyl resonance typically appears at δ 160–165 ppm in ¹³C NMR, while pyridine protons show distinct splitting patterns due to ring fusion . Mass spectrometry (HRMS) and IR (C=O stretching at ~1650 cm⁻¹) further confirm purity .

Q. What are the primary reactivity patterns of this compound in substitution reactions?

  • Methodological Answer : The amino group at the 2-position (in derivatives like 2-amino-3-bromo-4H-pyrano[3,2-c]pyridin-4-one) facilitates nucleophilic aromatic substitution, enabling functionalization with electrophiles. Halogenation at C-7 via radical pathways (using AIBN/NBS) or photolysis (e.g., N-chloro intermediates) is common .
  • Data Contradiction : Bromination yields vary significantly (30–35%) with solvent choice (CCl₄ vs. n-butanol), attributed to radical stability differences .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for 7-halo-1H-pyrano[4,3-c]pyridin-4-one derivatives?

  • Methodological Answer : Suzuki-Miyaura coupling of 7-iodo derivatives with aryl boronic acids achieves higher yields (e.g., 67–85%) compared to 7-bromo or 7-chloro analogs. Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 80°C is optimal .
  • Challenge : Chloro derivatives are inert under standard conditions; alternative strategies (e.g., directing-group-assisted C–H activation) are under investigation .

Q. What mechanistic insights explain contradictory results in dehydrogenation/halogenation protocols?

  • Methodological Answer : Competing pathways occur during photolysis of N-chloro intermediates: (i) radical-mediated halogenation at C-7 and (ii) elimination to form dihydroisoquinolines. Solvent polarity (e.g., CH₂Cl₂-MeOH) stabilizes halogenation intermediates, while protic solvents favor elimination .
  • Data Contradiction : Tungsten UV lamps yield 40% 7-chloro derivatives vs. trace amounts with Hg lamps, suggesting wavelength-dependent radical initiation .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Methodological Answer : Substituents at C-2 (amino) and C-7 (halo/aryl) modulate interactions with cellular targets. For example, 2-amino-3-bromo derivatives show IC₅₀ values of 1–5 µM against breast cancer (MCF-7) cells via kinase inhibition .
  • Advanced Analysis : SAR studies reveal that bulky C-7 substituents (e.g., phenyl) enhance metabolic stability but reduce aqueous solubility, requiring prodrug strategies .

Methodological Troubleshooting

Q. Why do radical bromination reactions of this compound derivatives exhibit low reproducibility?

  • Answer : Radical scavengers (e.g., dissolved O₂) and solvent impurities can quench bromine radicals. Pre-degassing solvents and using excess AIBN (2 equiv.) improve consistency .

Q. How can low yields in cross-coupling of 7-chloro derivatives be addressed?

  • Answer : Transitioning to Buchwald-Hartwig amination or Ullmann coupling with CuI/ligand systems (e.g., phenanthroline) enables C–N bond formation, bypassing inert C–Cl bonds .

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